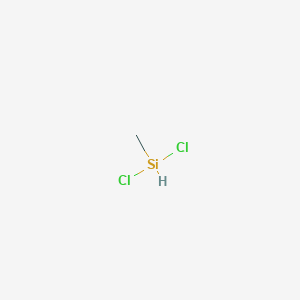
Dichloromethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .
准备方法
Synthetic Routes and Reaction Conditions
Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:
- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.
- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .
化学反应分析
Types of Reactions
Dichloromethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as oxygen or ozone.
Substitution: Often involves nucleophiles like alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Oxidation: Forms silicon dioxide.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
科学研究应用
Dichloromethylsilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicones.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .
相似化合物的比较
Similar Compounds
Dichloromethylsilane: Similar in structure but with different reactivity and applications.
Trichlorosilane: Used in the production of high-purity silicon for semiconductors.
Tetrachlorosilane: Employed in the production of fumed silica and other silicon-based materials.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .
属性
分子式 |
CH4Cl2Si |
|---|---|
分子量 |
115.03 g/mol |
IUPAC 名称 |
dichloro(methyl)silane |
InChI |
InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |
InChI 键 |
NWKBSEBOBPHMKL-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](Cl)Cl |
相关CAS编号 |
99936-08-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



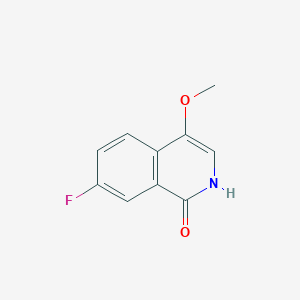
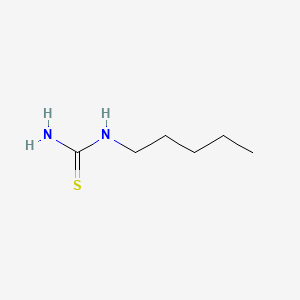
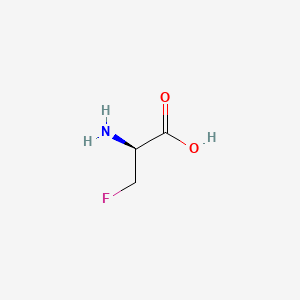
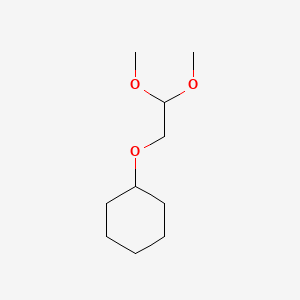
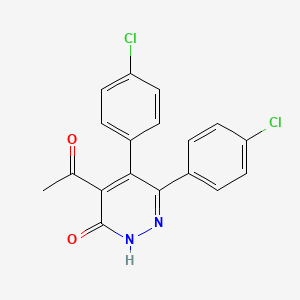
![2-[5-Methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]ethanol](/img/structure/B8780707.png)
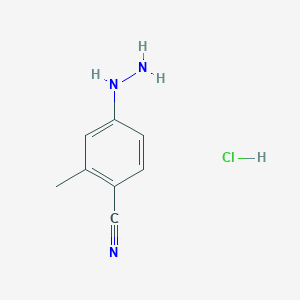
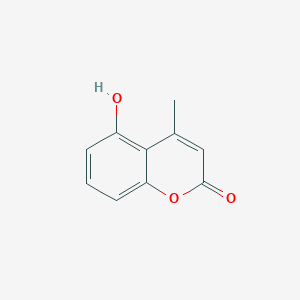
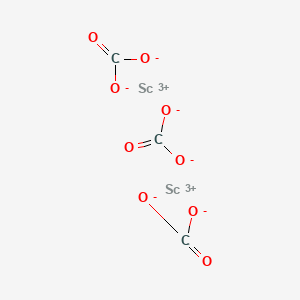
![Bicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B8780723.png)
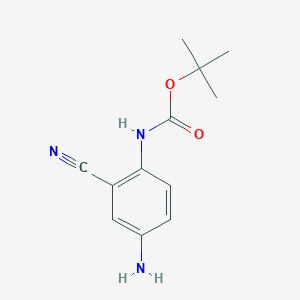
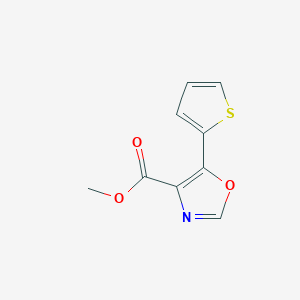
![Methyl (S)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B8780748.png)
